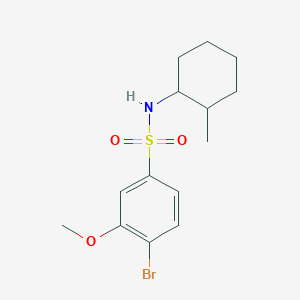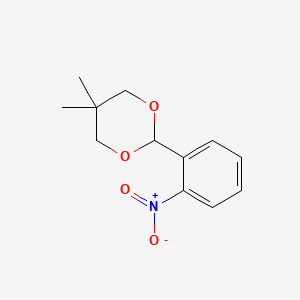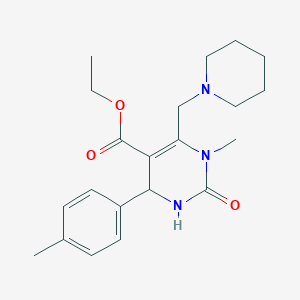![molecular formula C17H12N4S B15002858 6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile](/img/structure/B15002858.png)
6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that features a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The process often starts with the preparation of the bipyridine core, followed by the introduction of the pyridin-3-ylmethylsulfanyl group through nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYANO-6-(THIOPHEN-2-YL)-4,4’-BIPYRIDIN-2-YLOXY)ACETOHYDRAZIDE
- 2-[(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-PYRIDIN-2-YL)METHYL]SULFANYL-1H-BENZIMIDAZOLE
Uniqueness
6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is unique due to its specific structural configuration, which combines a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12N4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-pyridin-4-yl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N4S/c18-10-15-3-4-16(14-5-8-19-9-6-14)21-17(15)22-12-13-2-1-7-20-11-13/h1-9,11H,12H2 |
InChI Key |
IXXWLOOTQKTXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B15002779.png)
![3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B15002790.png)
![1-[2-(4-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B15002797.png)
![1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15002798.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002800.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002811.png)
![3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B15002814.png)


![{4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone](/img/structure/B15002828.png)

![4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B15002844.png)
![9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B15002863.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
